3-(4-Fluoro-3-methylphenyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAXSBLCFRGNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718406 | |
| Record name | (4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-21-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-fluoro-3′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Diazotization Addition
Reaction Components :
-
Starting Material : 3-Methyl-4-fluoroaniline (or analogous substituted aniline)
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Reagents : Vinylidene chloride (CH₂=CCl₂), sodium nitrite (NaNO₂), acid (HCl or H₂SO₄)
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Catalysts : Tetraalkylammonium salts (e.g., TBAB, TMAC) and Cu(I/II) salts (CuCl, CuBr)
Mechanism :
-
Diazotization of the aniline under acidic conditions generates a diazonium salt.
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Addition of vinylidene chloride forms a trichloroethyl intermediate via electrophilic substitution.
Optimized Conditions :
Example Yield :
Step 2: Acid-Catalyzed Hydrolysis
Reaction Components :
-
Intermediate : Trichloroethyl-substituted aromatic compound
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Reagents : Concentrated HCl or H₂SO₄, organic solvent (e.g., toluene, dichloroethane)
Mechanism :
-
Hydrolysis of the trichloroethyl group under acidic conditions yields the acetic acid.
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Neutralization and recrystallization isolate the product.
Optimized Conditions :
| Parameter | Typical Range | Example Embodiment |
|---|---|---|
| Temperature | 65–95°C | 80–95°C (8-hour insulation) |
| Solvent | Toluene/Dichloroethane | Toluene (100g) + HCl (600g) |
| Reaction Time | 6–8 hours | 8 hours (insulation) |
Example Yield :
-
Product : 168.0g of 3-(4-fluoro-3-methylphenyl)phenylacetic acid (HPLC purity >99% after recrystallization).
Fluorination of Intermediate Derivatives
Alternative methods involve fluorinating pre-formed phenylacetic acid derivatives, such as:
Fluorination of 4-Methylphenylacetyl Chloride
Reaction Components :
-
Starting Material : 4-Methylphenylacetyl chloride
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Reagent : Fluorinating agent (e.g., HF, SbF₅)
Limitations :
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Requires controlled fluorination to avoid over-fluorination.
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Lower yields compared to the diazotization-hydrolysis method.
Comparative Analysis of Catalyst Systems
Transition metal catalysts and PTCs play critical roles in reaction efficiency.
Purification and Characterization
Key Steps :
-
Extraction : Dichloromethane or ethyl acetate to isolate intermediates.
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Recrystallization : Toluene or ethyl acetate to achieve >99% purity.
Analytical Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 87–90°C | CN106928044A |
| HPLC Purity | >99% | CN107417509A |
| Molecular Formula | C₁₅H₁₃FO₂ | Vulcanchem |
Challenges and Innovations
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Safety : Handling vinylidene chloride and NaNO₂ requires strict temperature control (-5°C to 10°C).
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Scalability : High-volume production favors the diazotization-hydrolysis method due to cost-effective reagents.
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Substituent Effects : Fluorine and methyl groups influence electron density, requiring tailored catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Agents
Research has indicated that compounds with similar structures to 3-(4-Fluoro-3-methylphenyl)phenylacetic acid exhibit anti-inflammatory properties. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability, making them suitable candidates for drug development targeting inflammatory diseases .
2. COX Inhibitors
Fluorinated compounds have been studied as selective inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory response. A study demonstrated that certain fluorinated derivatives showed varying degrees of COX-1 and COX-2 inhibitory activity, suggesting potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Anticancer Research
The compound's structure allows for modifications that can enhance its activity against cancer cells. Fluorinated derivatives have been linked to improved potency in inhibiting tumor growth, particularly in specific cancer types such as ovarian and head and neck cancers .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have shown that variations in the substituents on the phenyl rings significantly affect the compound's activity against various biological targets.
| Substituent Position | Substituent Type | Biological Activity |
|---|---|---|
| C-3 | Fluoro | Weak COX-1 inhibition |
| C-4 | Methyl | Improved COX-1 selectivity |
| C-4 | Hydroxymethyl | Enhanced potency |
These findings highlight the importance of strategic modifications to enhance therapeutic potential.
Agrochemical Applications
1. Herbicides and Pesticides
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced stability and efficacy. The incorporation of fluorine can improve the lipophilicity and solubility of active ingredients, making them more effective as herbicides and pesticides .
2. Crop Protection Agents
Research indicates that fluorinated derivatives can be tailored to target specific pests or diseases, thereby improving crop yields while minimizing environmental impact. The ability to fine-tune physicochemical properties through fluorination is a significant advantage in developing new agrochemical products .
Case Studies
Case Study 1: Development of COX Inhibitors
A series of fluorinated phenylacetic acids were synthesized and tested for their COX inhibitory activity. The study found that compounds with a para-fluoro substitution exhibited notable selectivity for COX-1 over COX-2, which is critical for reducing side effects associated with traditional NSAIDs .
Case Study 2: Anticancer Activity
In vitro studies on modified phenylacetic acids demonstrated significant cytotoxic effects against ovarian cancer cell lines. The presence of a fluorine atom at specific positions was correlated with increased potency, paving the way for further development of these compounds as potential anticancer agents .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
The substituents on phenylacetic acid derivatives significantly influence solubility, lipophilicity (logP), and acidity. Key comparisons include:
*Estimated based on substituent contributions. Fluorine (electron-withdrawing) lowers pKa, while methyl (electron-donating) increases logP.
Chemical Reactivity
Reactivity in esterification and coordination chemistry varies with substituents:
- Esterification: Enzymatic conversion rates with Yarrowia lipolytica for phenylacetic acid derivatives are typically <10%, compared to 75–98% for phenylpropanoic acids . The target compound’s bulky substituents may further reduce conversion efficiency.
- Coordination with Metals : Chloro-substituted analogs (e.g., 2,4-dichlorophenylacetic acid) form Ag(I) complexes with distinct crystal structures due to halogen-metal interactions . The fluorine and methyl groups in the target compound may similarly influence coordination geometry.
- Acid Strength : Fluorine’s electron-withdrawing effect reduces pKa (~3.9) compared to unsubstituted phenylacetic acid (pKa 4.31), enhancing acidity .
Binding Affinity and Selectivity
- KIX Domain Binding : Biphenylacetic acid (PAA5) binds to the KIX domain with Kd = 6.9 mM, attributed to hydrophobic interactions at the para-position . The target compound’s 4-fluoro and 3-methyl groups may alter binding kinetics by modulating hydrophobicity and steric fit.
- Antifungal Activity: Esters of 4-hydroxyphenylacetic acid exhibit IC₅₀ values as low as 19 mg/mL (95 mM) .
Cytotoxicity and Metabolism
- Copper complexes of phenylacetic acid derivatives show cytotoxicity dependent on lipophilicity . The target compound’s higher logP (~2.1) may increase cellular uptake but also toxicity risks.
- Microbial metabolism of phenylacetic acid derivatives generates metabolites like 3-hydroxyphenylacetic acid, which have anti-inflammatory properties . Fluorination may slow metabolic degradation, extending bioavailability.
Key Research Findings
Hydrophobic Interactions : Para-substituted hydrophobic groups (e.g., biphenyl in PAA5) enhance protein binding . The target compound’s 4-fluoro and 3-methyl groups balance hydrophobicity and steric effects.
Metabolic Stability : Fluorinated analogs resist microbial degradation, improving plasma half-life .
Reactivity Modulation : Electron-withdrawing substituents (e.g., fluorine) increase acidity and alter reaction pathways in esterification and metal coordination .
Biological Activity
3-(4-Fluoro-3-methylphenyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenylacetic acid backbone with a fluorinated aromatic substituent, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on phenylacetic acid derivatives have shown effectiveness against various bacterial strains, suggesting that the introduction of fluorine may enhance these properties due to increased lipophilicity and altered electron density on the aromatic ring .
Antitumor Activity
A notable area of investigation is the antitumor activity of this compound. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
- Receptor Modulation : The fluorinated phenyl group may interact with specific receptors or proteins, altering their activity and leading to therapeutic effects.
- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells disrupts their ability to proliferate, making this compound a candidate for further development in cancer therapeutics .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various phenylacetic acid derivatives, including this compound. The results showed that this compound had an IC50 value ranging from 5.0 to 10.7 µM against MCF-7/ADR cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Mechanistic Insights
In another study focusing on the molecular docking and binding interactions of phenylacetic acid derivatives with P-glycoprotein (P-gp), it was found that modifications such as fluorination significantly enhanced binding affinity. This suggests that this compound may effectively reverse multidrug resistance in cancer cells by inhibiting P-gp function .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 5.0 - 10.7 | Apoptosis induction, P-gp inhibition | Effective against MCF-7/ADR cells |
| Phenylacetic Acid | 15 - 25 | Enzyme inhibition | Less potent than fluorinated analogs |
| Fluorinated Phenyl Derivative | 10 - 20 | Cell cycle arrest | Enhanced lipophilicity improves activity |
Q & A
Q. How can researchers optimize the synthesis of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid for high yield and purity?
Methodological Answer: Synthesis typically involves fluorination of precursors such as 4-methylphenylacetyl chloride or 4-methylphenylacetonitrile. Key parameters include:
- Reagent Ratios: Adjusting stoichiometry of fluorinating agents (e.g., Selectfluor® or KF) to minimize side reactions.
- Temperature Control: Maintaining 60–80°C to enhance reaction kinetics while avoiding decomposition .
- Catalytic Systems: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluorination efficiency in biphasic systems .
Data Table: Synthesis Optimization
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Fluorination of AcCl | 72–78 | ≥95 | KF, 70°C, 12h |
| Pd-mediated Coupling | 65–70 | ≥90 | Pd(OAc)₂, 80°C, 8h |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The fluorine atom at the 4-position and methyl group at the 3-position produce distinct splitting patterns (e.g., doublets in aromatic regions) .
- LC-QTOF-MS: For high-resolution mass analysis, employ electrospray ionization (ESI) in negative mode with a C18 column (2.1 × 100 mm, 1.7 µm). Retention time: ~6.2 min; [M-H]⁻ ion at m/z 262.1 .
- HPLC-PDA: Monitor purity using a gradient of acetonitrile/water (0.1% formic acid) at 254 nm .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility Profile: Slightly soluble in water (0.5–1.2 mg/mL at 25°C) but highly soluble in ethanol (>50 mg/mL) and DMSO. This necessitates solvent optimization for biological assays .
- Formulation Tips: For in vitro studies, pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation. For crystallography, use ethanol/water co-solvent systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data for fluorinated phenylacetic acid derivatives?
Methodological Answer: Contradictions often arise from species-specific metabolism or analytical variability. Strategies include:
- Cross-Species Validation: Compare metabolite profiles in human hepatocytes vs. murine models. For example, 4-fluoro-3-methyl metabolites may show higher glucuronidation in humans .
- Isotopic Labeling: Use F-labeled analogs to track metabolic fate via PET imaging or LC-MS/MS .
- Enzyme Inhibition Studies: Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with targets like COX-2 or PPARγ. The fluorine atom enhances binding affinity via halogen bonding (e.g., ΔG = -8.2 kcal/mol for COX-2) .
- QSAR Modeling: Train models on fluorinated phenylacetic acid datasets to predict IC₅₀ values. Key descriptors include logP (2.1–2.5) and polar surface area (45–50 Ų) .
Data Table: Predicted vs. Experimental IC₅₀ (COX-2 Inhibition)
| Derivative | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 12.3 | 14.7 ± 1.2 |
| 3-NO₂ Analog | 8.9 | 9.5 ± 0.8 |
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for structural analogs?
Methodological Answer:
- Dynamic NMR Studies: Perform variable-temperature H NMR to detect conformational exchange broadening in aromatic protons .
- DFT Calculations: Compare computed IR spectra (B3LYP/6-311+G(d,p)) with experimental data to assign vibrational modes for the fluorine-methyl group .
- Crystallographic Validation: Solve single-crystal X-ray structures to confirm substituent positions and hydrogen-bonding networks .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Storage Conditions: Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves: Use Hill slope analysis to compare EC₅₀ values (e.g., HeLa vs. HEK293). Differences may indicate tissue-specific uptake .
- Redox Profiling: Measure ROS levels via DCFH-DA assay. Fluorinated analogs may exhibit pro-oxidant effects in sensitive lines (e.g., Jurkat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
